1-Chloro-1-methoxy-2-methylpropane

Chemically Amplified Photoresist Acid-Labile Protecting Group Process Robustness

1-Chloro-1-methoxy-2-methylpropane is a C5 α-chloroalkyl methyl ether possessing both a chlorine atom and a methoxy group on the same carbon (C-1) of an isobutane backbone. As a member of the α-chloroalkyl ether class, its solvolysis rate in aqueous dioxane exceeds that of simple alkyl chlorides (e.g., n-butyl chloride) by approximately 10^9-fold.

Molecular Formula C5H11ClO
Molecular Weight 122.59 g/mol
CAS No. 5760-38-3
Cat. No. B14725690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-1-methoxy-2-methylpropane
CAS5760-38-3
Molecular FormulaC5H11ClO
Molecular Weight122.59 g/mol
Structural Identifiers
SMILESCC(C)C(OC)Cl
InChIInChI=1S/C5H11ClO/c1-4(2)5(6)7-3/h4-5H,1-3H3
InChIKeySJOVULDVRPDANF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Chloro-1-methoxy-2-methylpropane (CAS 5760-38-3): A Core α-Chloroalkyl Ether Building Block for Acid-Labile Protection and Specialized Synthesis


1-Chloro-1-methoxy-2-methylpropane is a C5 α-chloroalkyl methyl ether possessing both a chlorine atom and a methoxy group on the same carbon (C-1) of an isobutane backbone. As a member of the α-chloroalkyl ether class, its solvolysis rate in aqueous dioxane exceeds that of simple alkyl chlorides (e.g., n-butyl chloride) by approximately 10^9-fold [1]. The compound is explicitly identified as the preferred halogenated alkyl ether over multiple longer-chain or higher-molecular-weight analogs (e.g., 1-chloro-1-ethoxy-2-methylpropane, 1-chloro-1-octyloxy-2-methylpropane) in patent US20060177763A1 for manufacturing acid-labile protecting groups used in chemically amplified photoresists [2].

Why 1-Chloro-1-methoxy-2-methylpropane Cannot Be Interchanged with Other α-Chloroalkyl Ethers or Simple Alkyl Chlorides in Critical Applications


The performance of α-chloroalkyl ethers as acid-labile protecting agents is exquisitely sensitive to alkoxy and alkyl substitution. Patent US20060177763A1 explicitly teaches that 1-chloroethyl ethyl ether—a widely recognized reagent—suffers from severe practical defects: it causes coloration of the reaction solution, produces oligomeric byproducts through self-polymerization, and yields acetals with unsatisfactory thermal stability during semiconductor pre-baking steps [1]. These failures are eliminated only when specific branched C5 analogs such as 1-chloro-1-methoxy-2-methylpropane are employed. Furthermore, simple alkyl chlorides (e.g., isobutyl chloride, 1-chloro-2-methylpropane) are functionally unsuitable for acid-labile protection because they lack the geminal alkoxy group required to stabilize the oxocarbenium-ion intermediate upon heterolysis, rendering their solvolysis rates up to nine orders of magnitude lower [2]. Generic substitution therefore compromises both process robustness and final material properties.

Quantitative Differentiation of 1-Chloro-1-methoxy-2-methylpropane Against Comparators: Key Evidence Dimensions


Elimination of Color Formation and Oligomeric Byproducts Relative to 1-Chloroethyl Ethyl Ether in Polymer Acetalization

In the polymer acetalization step used to fabricate chemically amplified photoresists, 1-chloroethyl ethyl ether (comparator) generates a colored reaction solution and a polymeric byproduct derived from the reagent itself, while 1-chloro-1-methoxy-2-methylpropane (target) avoids both defects [1]. The patent designates the target compound as the preferred species across a series of >50 enumerated analogs precisely because it overcomes the coloration and byproduct problems that render the 1-chloroethyl ethyl ether route unusable for semiconductor-grade materials [1].

Chemically Amplified Photoresist Acid-Labile Protecting Group Process Robustness

Improved Thermal Stability of Resulting Acetal Protecting Group Compared with 1-Chloroethyl Ethyl Ether-Derived Acetal

When a hydroxyl-containing polymer is acetalized with 1-chloroethyl ethyl ether and subsequently formulated into a chemically amplified resist, the acetal protecting group exhibits unsatisfactory thermal stability during the pre-bake step (solvent removal on a silicon wafer) and during long-term storage. In contrast, the acetal derived from 1-chloro-1-methoxy-2-methylpropane does not suffer from these thermal-instability limitations, as evidenced by its selection as the preferred reagent in the patent that explicitly identifies this failure mode [1].

Pre-Bake Thermal Stability Chemically Amplified Resist Acetal Protection

Solvolysis Reactivity Enhancement of ~10^9-Fold Over Simple Alkyl Chlorides Owing to α-Oxygen Participation

For α-chloroalkyl methyl ethers, the geminal alkoxy group provides anchimeric assistance during heterolysis, generating a resonance-stabilized oxocarbenium ion. Kinetic measurements on chloromethyl ethyl ether (a structural analog within the same α-chloroalkyl ether class) in 36% aqueous dioxane at 25 °C demonstrate a solvolysis rate approximately 10^9 times that of n-butyl chloride [1]. While direct kinetic data for 1-chloro-1-methoxy-2-methylpropane are not published, the mechanistic precedent predicts a similarly enhanced leaving-group ability relative to simple alkyl chlorides such as isobutyl chloride (1-chloro-2-methylpropane), which cannot access this resonance-stabilized pathway.

α-Chloroalkyl Ether Reactivity Solvolysis Kinetics Leaving-Group Activation

Preferential Selection Over Higher-Alkoxy Analogs for Photoresist Acid-Labile Group Synthesis

Patent US20060177763A1 lists over 50 specific halogenated alkyl ethers (including 1-chloro-1-ethoxy-, 1-chloro-1-propoxy-, 1-chloro-1-isopropoxy-, 1-chloro-1-butoxy-, 1-chloro-1-octyloxy-, and 1-chloro-1-dodecanyloxy-2-methylpropane) and designates 1-chloro-1-methoxy-2-methylpropane as the preferred reagent [1]. The explicit preference among this extensive congener series implies that the methoxy-substituted C5 branched framework provides a favorable balance of reactivity, volatility for residual removal, and compatibility with resist polymer matrices that longer-chain or linear analogs do not achieve.

Halogenated Alkyl Ether Selection Chemically Amplified Resist Acetal Protecting Agent

Validated Application Scenarios for 1-Chloro-1-methoxy-2-methylpropane Based on Quantitative Differentiation Evidence


Synthesis of Acid-Labile Acetal Protecting Groups on Polyhydroxystyrene for 193 nm and EUV Chemically Amplified Photoresists

When fabricating chemically amplified photoresists for advanced-node semiconductor lithography, 1-chloro-1-methoxy-2-methylpropane is employed as the halogenated alkyl ether reagent to introduce acid-cleavable acetal protecting groups onto polyhydroxystyrene or novolak backbone polymers. This application is directly supported by the patent evidence showing that the target compound eliminates the coloration and self-polymerization byproducts observed with 1-chloroethyl ethyl ether [1], while the resulting acetal exhibits sufficient thermal stability to survive pre-bake solvent removal and extended storage [2]. The patent-preferred status of this reagent among >50 structural analogs further validates its selection for resist formulation development [3].

Protection of Hydroxyl and Carboxyl Functionalities in Complex Molecule Synthesis Requiring Acid-Labile Masking

The α-chloroalkyl ether functionality enables 1-chloro-1-methoxy-2-methylpropane to serve as a protective agent for hydroxyl and carboxyl groups in multi-step organic syntheses. The acid-labile acetal or ester linkage introduced can be cleaved under mild acidic conditions. The class-level solvolysis rate enhancement of approximately 10^9-fold over simple alkyl chlorides [4] ensures rapid and selective protection under conditions where conventional alkylating agents would be unreactive or would require forcing conditions incompatible with sensitive substrates. The patent explicitly claims protective-agent compositions comprising this compound [5].

Manufacturing of Acid-Cleavable Coatings and Paints Incorporating Acetal Crosslinks

Beyond semiconductor resists, the patent explicitly extends the utility of 1-chloro-1-methoxy-2-methylpropane to paints and coating compositions where acid-labile acetal or hemiacetal ester linkages enable triggered degradation, improved reworkability, or controlled release. The process advantages—absence of coloration and oligomeric byproduct contamination—are equally critical in coating applications where optical clarity, film uniformity, and long-term coating stability are specifications [6].

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